molecular formula C14H19N3O2S B10946660 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

Cat. No.: B10946660
M. Wt: 293.39 g/mol
InChI Key: NSJMVOZNNCPFDD-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound featuring a pyrazole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity. The benzenesulfonamide group can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE
  • N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE

Uniqueness

N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to the presence of both an ethyl and a methyl group on the pyrazole ring, which can influence its binding affinity and specificity towards molecular targets. This makes it a valuable compound for the development of selective inhibitors and other bioactive molecules.

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H19N3O2S/c1-4-17-12(3)13(9-15-17)10-16-20(18,19)14-7-5-11(2)6-8-14/h5-9,16H,4,10H2,1-3H3

InChI Key

NSJMVOZNNCPFDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNS(=O)(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

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